

# Naquotinib Demonstrates Potent Anti-Tumor Activity in Osimertinib-Resistant Lung Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |
|----------------------|------------|-----------|--|--|--|
| Compound Name:       | Naquotinib |           |  |  |  |
| Cat. No.:            | B560425    | Get Quote |  |  |  |

#### For Immediate Release

[City, State] – November 10, 2025 – Preclinical data reveal that **naquotinib**, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), exhibits significant efficacy in non-small cell lung cancer (NSCLC) models that have developed resistance to osimertinib. The findings, primarily from a pivotal study by Tanaka et al., suggest that **naquotinib**'s unique inhibitory profile, which includes targeting AXL kinase, may offer a promising therapeutic strategy for patients who have relapsed on current standard-of-care EGFR inhibitors.

Osimertinib is a cornerstone in the treatment of EGFR-mutated NSCLC, including cases with the T790M resistance mutation. However, acquired resistance to osimertinib inevitably emerges, driven by mechanisms such as the EGFR C797S mutation or the activation of bypass signaling pathways like MET and AXL. **Naquotinib** has been shown to be a mutant-selective, irreversible EGFR inhibitor that demonstrates potent activity against both EGFR-activating mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2]

# Comparative Efficacy of Naquotinib in NSCLC Cell Lines

In vitro studies demonstrate **naquotinib**'s potent inhibitory effects on the proliferation of various NSCLC cell lines, including those resistant to other EGFR TKIs. The half-maximal inhibitory



concentration (IC50) values from cell viability assays underscore its efficacy, particularly in cells harboring the T790M mutation.

| Cell Line | EGFR<br>Mutation<br>Status       | Naquotinib<br>IC50 (nmol/L) | Osimertinib<br>IC50 (nmol/L) | Erlotinib IC50<br>(nmol/L) |
|-----------|----------------------------------|-----------------------------|------------------------------|----------------------------|
| NCI-H1975 | L858R/T790M                      | 26                          | Not Reported                 | >10,000                    |
| HCC827    | del ex19                         | 7.3                         | Not Reported                 | 8                          |
| PC-9      | del ex19                         | 6.9                         | Not Reported                 | 6                          |
| II-18     | L858R                            | 43                          | Not Reported                 | 10                         |
| A431      | WT                               | 600                         | Not Reported                 | 120                        |
| NCI-H292  | WT                               | 260                         | Not Reported                 | 4,200                      |
| NCI-H1666 | WT                               | 230                         | Not Reported                 | 1,200                      |
| PC-9AXL   | del ex19, AXL-<br>overexpressing | Not Reported                | Resistant                    | Resistant                  |

Data sourced from Tanaka et al.[1]

#### In Vivo Tumor Growth Inhibition

**Naquotinib** has demonstrated robust anti-tumor activity in murine xenograft models of NSCLC. Notably, it induced tumor regression in models with EGFR-activating mutations, with and without the T790M resistance mutation. Furthermore, **naquotinib** showed significant tumor growth inhibition in a patient-derived xenograft (PDX) model (LU1868) with L858R/T790M mutations, where erlotinib was ineffective.[1]



| Xenograft Model | EGFR Mutation<br>Status | Treatment Group<br>(Dose)         | Tumor Growth<br>Inhibition                                            |
|-----------------|-------------------------|-----------------------------------|-----------------------------------------------------------------------|
| HCC827          | del ex19                | Naquotinib (10, 30,<br>100 mg/kg) | Significant inhibition                                                |
| NCI-H1975       | L858R/T790M             | Naquotinib (10, 30, 100 mg/kg)    | Significant inhibition                                                |
| A431            | WT                      | Naquotinib (10, 30,<br>100 mg/kg) | No significant inhibition at 10 and 30 mg/kg; inhibition at 100 mg/kg |
| LU1868 (PDX)    | L858R/T790M             | Naquotinib (10, 30,<br>100 mg/kg) | Significant inhibition                                                |
| LU1868 (PDX)    | L858R/T790M             | Erlotinib (50 mg/kg)              | No inhibition                                                         |

Data sourced from Tanaka et al.[1]

A key differentiator for **naquotinib** is its ability to inhibit AXL phosphorylation, a known bypass pathway contributing to EGFR TKI resistance.[1][2] In contrast, both erlotinib and osimertinib do not inhibit AXL kinase activity.[1] This was demonstrated in a PC-9 cell line engineered to overexpress AXL (PC-9AXL), where **naquotinib** showed complete tumor growth inhibition, while cells were resistant to erlotinib and osimertinib.[1]

# Experimental Protocols In Vitro Cell Proliferation Assay (CellTiter-Glo®)

Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. NSCLC cells were seeded in 96-well plates and treated with varying concentrations of **naquotinib**, osimertinib, or erlotinib. After a 72-hour incubation period, the CellTiter-Glo® reagent was added to each well. This reagent induces cell lysis and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of metabolically active cells. The luminescence was measured using a plate reader, and the IC50 values were calculated from the dose-response curves.



### In Vivo Murine Xenograft Models

Female BALB/c nude mice were subcutaneously inoculated with NSCLC cells (e.g., NCI-H1975, HCC827) or implanted with tumor fragments from the LU1868 PDX model. When tumors reached a specified volume, mice were randomized into treatment and control groups. **Naquotinib** and comparator drugs were administered orally, typically once daily. Tumor volume was measured regularly using calipers, and the percentage of tumor growth inhibition was calculated at the end of the study. All animal experiments were conducted in accordance with institutional guidelines for animal care and use.

### **Signaling Pathways and Mechanisms of Action**



Click to download full resolution via product page

Canonical EGFR Signaling Pathway.





Click to download full resolution via product page

Mechanisms of Acquired Resistance to Osimertinib.



Click to download full resolution via product page

Naquotinib's Dual Inhibition Mechanism.

#### Conclusion

**Naquotinib** demonstrates significant potential as a therapeutic agent for osimertinib-resistant NSCLC. Its ability to potently inhibit EGFR with activating and T790M mutations, coupled with its unique activity against the AXL bypass pathway, addresses key mechanisms of acquired resistance. The preclinical data presented provide a strong rationale for the continued clinical development of **naquotinib** in this patient population with a high unmet medical need.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. promega.com [promega.com]







 To cite this document: BenchChem. [Naquotinib Demonstrates Potent Anti-Tumor Activity in Osimertinib-Resistant Lung Cancer Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560425#naquotinib-efficacy-in-osimertinib-resistant-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com